N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2189498-10-8
VCID: VC11590166
InChI: InChI=1S/C12H17N3O2/c1-3-12(16)13-11-7-10(14-15(11)2)9-5-4-6-17-8-9/h3,7,9H,1,4-6,8H2,2H3,(H,13,16)
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide

CAS No.: 2189498-10-8

Cat. No.: VC11590166

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide - 2189498-10-8

Specification

CAS No. 2189498-10-8
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide
Standard InChI InChI=1S/C12H17N3O2/c1-3-12(16)13-11-7-10(14-15(11)2)9-5-4-6-17-8-9/h3,7,9H,1,4-6,8H2,2H3,(H,13,16)
Standard InChI Key NBNFSTFJISZGDN-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2CCCOC2)NC(=O)C=C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide, reflecting its pyrazole ring substituted at the 3-position with a methyl group, at the 5-position with an oxane (tetrahydropyran) ring, and an acrylamide side chain . The molecular formula C12H17N3O2\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{2} corresponds to a monoisotopic mass of 235.1321 Da.

Structural Depiction

The compound’s 2D structure (Figure 1) comprises:

  • A pyrazole ring (positions 1–5) with:

    • Methyl group at N1

    • Oxan-3-yl group at C3

  • An acrylamide (-NH-C(=O)-CH=CH2_2) substituent at C5 .

The oxane ring adopts a chair conformation, while the acrylamide group introduces electrophilic reactivity due to the α,β-unsaturated carbonyl system.

Table 1: Key Identifiers of N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide

PropertyValue
CAS Number2189498-10-8
Molecular FormulaC12H17N3O2\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight235.28 g/mol
IUPAC NameN-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide
SMILESCN1C(=CC(=N1)C2CCCOC2)NC(=O)C=C
InChIKeyNBNFSTFJISZGDN-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous pyrazole derivatives suggest a multi-step approach:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .

  • Oxane Ring Introduction: Nucleophilic substitution or coupling reactions using oxane-3-yl boronic acids under Suzuki–Miyaura conditions.

  • Acrylamide Installation: Acylation of the pyrazole amine with acryloyl chloride in the presence of a base (e.g., Et3_3N) .

A regioisomeric mixture may form during pyrazole synthesis, necessitating chromatographic separation .

Analytical Characterization

Key characterization data include:

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR peaks for acrylamide protons (~6.3–6.5 ppm for CH=CH2_2, ~5.7 ppm for NH).

    • Oxane ring protons as multiplet signals between 1.5–4.0 ppm .

  • Mass Spectrometry: ESI-MS expected to show [M+H]+^+ at m/z 236.1.

  • HPLC Purity: Reported as ≥95% using reverse-phase C18 columns.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar acrylamide and oxane groups:

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water .

  • Stability: Susceptible to hydrolysis of the acrylamide moiety under acidic or basic conditions .

Table 2: Physicochemical Parameters

ParameterValue/Description
LogP (Predicted)1.2 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH of acrylamide and pyrazole)
Hydrogen Bond Acceptors4 (2 carbonyl O, 2 ether O)

Hypothetical Biological Activity

Antibacterial and Antifungal Prospects

Pyrazole derivatives exhibit antimicrobial activity by disrupting membrane integrity or enzyme function. The oxane ring could enhance bioavailability, as seen in macrolide antibiotics.

Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity .

  • Kinase Profiling: Screen against kinase panels to identify targets .

  • Prodrug Design: Mask the acrylamide’s reactivity to improve pharmacokinetics.

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